Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 3-quinolinecarboxylate to introduce the nitro group at the 6-position. This is followed by the allylation of the amino group at the 4-position using allylamine. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce different functional groups at the allylamino position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA, disrupting cellular processes. The allylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-6-nitro-3-quinolinecarboxylate: Lacks the allyl group, which may affect its biological activity.
Ethyl 4-(methylamino)-6-nitro-3-quinolinecarboxylate: Contains a methyl group instead of an allyl group, leading to different chemical properties.
Ethyl 4-(allylamino)-3-quinolinecarboxylate: Lacks the nitro group, which may reduce its reactivity.
Uniqueness
Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate is unique due to the presence of both the nitro and allylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-nitro-4-(prop-2-enylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-7-16-14-11-8-10(18(20)21)5-6-13(11)17-9-12(14)15(19)22-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRFLPRDUWZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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